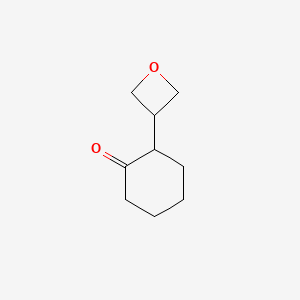

2-(Oxetan-3-yl)cycloheaxan-1-one

Description

Significance of Oxetane (B1205548) and Cyclohexanone (B45756) Scaffolds in Advanced Organic Synthesis

Both the oxetane and cyclohexanone moieties are well-established and powerful building blocks in synthetic chemistry. Their combination in a single molecule creates a platform with diverse potential applications.

The oxetane scaffold, a four-membered cyclic ether, has garnered substantial interest in medicinal chemistry. nih.govacs.orgnih.gov Its small, polar, and three-dimensional nature makes it an attractive feature to incorporate into drug candidates. nih.govacs.org Oxetanes can serve as effective isosteres for commonly found functional groups like gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties. acs.orgacs.orgresearchgate.net The introduction of an oxetane ring into a molecule can enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property opportunities. nih.govacs.org The synthesis of oxetane derivatives is a field of active research, with oxetan-3-one being a particularly versatile and commercially available building block for creating more complex structures. acs.orgbeilstein-journals.orgscispace.com

The cyclohexanone scaffold is a cornerstone of organic synthesis, valued for its versatility as a chemical intermediate. alphachem.bizchemicalbook.com It is a six-carbon cyclic ketone that serves as a precursor in the industrial production of polymers like nylon. alphachem.bizchemicalbook.comacs.org In laboratory and pharmaceutical synthesis, the cyclohexanone ring is a common feature in bioactive compounds and is used as a starting material for constructing more complex molecular architectures. alphachem.biznih.gov Its ketone functional group and the adjacent α-carbons are sites for a wide array of chemical transformations.

The following table summarizes the key features and roles of these two important scaffolds.

| Scaffold | Key Physicochemical Properties | Role in Organic & Medicinal Chemistry |

| Oxetane | Small, polar, strained four-membered ring. acs.org | Improves aqueous solubility and metabolic stability. acs.orgacs.org Acts as a bioisostere for carbonyl and gem-dimethyl groups. nih.govacs.org Provides access to novel chemical space. nih.gov |

| Cyclohexanone | Six-membered carbocyclic ketone. chemicalbook.com | Key intermediate in industrial synthesis (e.g., nylon). chemicalbook.comacs.org Versatile building block for pharmaceuticals and complex molecules. alphachem.biznih.gov Solvent for various applications. vertecbiosolvents.com |

Contextualization of 2-(Oxetan-3-yl)cyclohexan-1-one as a Unique Bifunctional Molecular Architecture

A molecule that contains two distinct functional groups is known as a bifunctional molecule. wikipedia.org Such compounds are valuable in organic synthesis because they can undergo a wider range of chemical reactions, enabling the construction of complex structures in an atom-economical manner. nih.gov

2-(Oxetan-3-yl)cyclohexan-1-one is an exemplary case of a bifunctional molecular architecture. It possesses two key reactive sites: the ketone of the cyclohexanone ring and the strained ether of the oxetane ring. This duality allows for selective and orthogonal chemical modifications.

The ketone functional group on the cyclohexanone moiety is a classic site for numerous organic reactions. It can undergo nucleophilic addition, condensation reactions (such as aldol (B89426) and Knoevenagel condensations), and functionalization at the α-carbons via enolate chemistry. This allows for the introduction of a wide variety of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

The oxetane ring , while often used as a stable motif to enhance drug-like properties, is also a strained ring system. acs.org This inherent ring strain allows it to participate in ring-opening reactions under specific conditions (e.g., with strong acids or nucleophiles), providing a pathway to 1,3-disubstituted acyclic structures. This reactivity has been harnessed in the synthesis of complex natural products. beilstein-journals.org

The combination of these two functionalities in 2-(Oxetan-3-yl)cyclohexan-1-one offers chemists a versatile tool. One functional group can be reacted selectively while leaving the other intact for subsequent transformations. This strategic manipulation is a cornerstone of modern synthetic chemistry.

The table below outlines the potential reactivity of each functional center within the 2-(Oxetan-3-yl)cyclohexan-1-one structure.

| Functional Moiety | Type of Reactivity | Potential Transformations |

| Cyclohexanone | Carbonyl Chemistry / Enolate Chemistry | Nucleophilic addition, Wittig reaction, reductive amination, aldol condensation, α-alkylation, α-halogenation. |

| Oxetane | Strained Ring Chemistry | Acid- or nucleophile-mediated ring-opening to form 1,3-difunctionalized chains. beilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(oxetan-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h7-8H,1-6H2 |

InChI Key |

IIWSMMJWWWSMAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2COC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxetan 3 Yl Cyclohexan 1 One and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction in Analogous Systems

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. Several key methods have been developed, each with its own advantages and substrate scope.

Intramolecular Cyclization Reactions through C–O Bond Formation

One of the most fundamental and widely used methods for synthesizing oxetanes is through intramolecular C–O bond formation, often referred to as the Williamson ether synthesis. magtech.com.cnacs.orgthieme-connect.de This approach typically involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other. thieme-connect.de

Advances in this area have focused on the efficient preparation of the necessary 1,3-diol precursors. acs.orgthieme-connect.de For instance, stereocontrolled synthesis of 2,4-disubstituted oxetanes can be achieved from diastereomerically pure 1,3-diols. acs.orgthieme-connect.de These diols are converted to acetoxy bromides, and subsequent treatment with a reducing agent and a base facilitates the Williamson etherification to yield the desired oxetane with retention of configuration. acs.orgthieme-connect.de

The choice of base and reaction conditions is crucial for successful cyclization. Bases such as sodium hydride, potassium tert-butoxide, or N,N-diisopropylethylamine are commonly employed to deprotonate the alcohol, initiating the intramolecular nucleophilic attack that forms the oxetane ring. acs.orgthieme-connect.de

Photochemical [2+2] Cycloaddition (Paternò–Büchi Reaction) Approaches

The Paternò–Büchi reaction is a powerful photochemical method for the direct synthesis of oxetanes. slideshare.netnih.gov This reaction involves the [2+2] cycloaddition of a carbonyl compound and an alkene, induced by UV light. magtech.com.cnslideshare.netnih.gov The reaction proceeds through the excitation of the carbonyl compound to its triplet or singlet state, which then adds to the alkene to form the four-membered ring. nih.govacs.org

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by several factors, including the nature of the substituents on both the carbonyl compound and the alkene, as well as the solvent used. slideshare.net For example, the reaction of benzaldehyde (B42025) or benzophenone (B1666685) with electron-rich alkenes like ethyl vinyl ether shows high regioselectivity. nih.gov This method has been successfully applied to the synthesis of functionalized spirocyclic oxetanes by reacting cyclic ketones with maleic acid derivatives. rsc.org

A significant development in this area is the use of visible light in place of high-energy UV light, which can improve the safety and scalability of the reaction. acs.orgchemrxiv.org This is often achieved through the use of a photocatalyst, such as an iridium-based complex, that can transfer energy to the carbonyl substrate under visible light irradiation. acs.orgchemrxiv.org

Alcohol C–H Functionalization Protocols for Oxetane Formation

A more recent and innovative approach to oxetane synthesis involves the direct functionalization of a C–H bond in an alcohol substrate. nih.govresearchgate.netnih.gov This strategy offers a novel disconnection, allowing for the synthesis of oxetanes from readily available, unactivated alcohols without the need for pre-functionalized starting materials. nih.govresearchgate.netnih.gov

The process typically involves the generation of a radical at the α-position to the alcohol via a hydrogen atom transfer (HAT) process. nih.govacs.org This radical then adds to a suitable alkene, which contains a leaving group. nih.gov An subsequent intramolecular SN2 reaction then forms the oxetane ring. nih.govacs.org This methodology is notable for its mild reaction conditions and tolerance of various functional groups. beilstein-journals.orgresearchgate.net It has been successfully applied to the late-stage functionalization of complex molecules, including steroids. nih.govacs.org

Cyclodehydration of 1,3-Diol Precursors

The direct cyclodehydration of 1,3-diols is another viable route to oxetanes. acs.org This method avoids the need to pre-install a leaving group, as seen in the traditional Williamson ether synthesis. The reaction can be promoted by various reagents. For example, treatment of 1,3-diols with benzenesulfonyl chloride in pyridine (B92270) can directly yield oxetanes. researchgate.net

Enantioenriched oxetanes can be prepared via the cyclodehydration of enantioenriched 1,3-diols, which can be synthesized from the ring-opening of 2,3-epoxy alcohols. acs.org This method provides a stereoselective pathway to chiral oxetanes.

Visible Light-Mediated and Radical-Initiated Oxetane Syntheses

The use of visible light and radical intermediates has opened up new avenues for oxetane synthesis. digitellinc.combeilstein-journals.org Visible light-mediated approaches often employ a photocatalyst to initiate the reaction, allowing for milder conditions compared to traditional photochemical methods. digitellinc.comacs.orgchemrxiv.org

Radical-initiated syntheses can involve the generation of a radical which then participates in a cascade of reactions to form the oxetane ring. For instance, ketyl radicals can be generated and used in a Giese addition/Williamson etherification sequence. beilstein-journals.orgnih.gov Another approach involves a 1,5-hydrogen atom transfer (HAT) followed by radical recombination. beilstein-journals.orgnih.gov These radical-based methods often exhibit good functional group tolerance. beilstein-journals.orgnih.gov Furthermore, photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-oxetanes, demonstrating the utility of radical intermediates in modifying existing oxetane structures. chemrxiv.org

Construction of the Cyclohexanone (B45756) Moiety

The cyclohexanone ring is a common structural motif in organic chemistry, and numerous methods exist for its synthesis. A classic and straightforward method for preparing cyclohexanone is the oxidation of a secondary alcohol, cyclohexanol (B46403). libretexts.org This can be achieved using various oxidizing agents, such as sodium dichromate in the presence of sulfuric acid. libretexts.org

For the synthesis of substituted cyclohexanones, such as the target molecule 2-(oxetan-3-yl)cyclohexan-1-one, more advanced strategies are required. One common approach is the Robinson annulation, which combines a ketone with methyl vinyl ketone in a base-catalyzed reaction to form a cyclohexenone ring system. wikipedia.org This can be followed by reduction of the double bond to yield the saturated cyclohexanone.

Another powerful method for constructing substituted cyclohexanones is through Michael addition reactions. The addition of a nucleophile to a cyclohexenone can introduce a substituent at the 3-position. Enantioselective Michael additions can be achieved using chiral organocatalysts, providing access to chiral cyclohexanone derivatives. organic-chemistry.org Furthermore, diverse alkyl substituents can be introduced at the α-position of ketones by first forming an enaminone, followed by reaction with an organomagnesium reagent. organic-chemistry.org

A practical, multi-step synthesis of a functionalized cyclohexanone has been reported, involving an aldol (B89426) condensation, protection of a ketone, saturation of a double bond and a benzene (B151609) ring, and finally oxidation of a cyclohexanol intermediate to the corresponding cyclohexanone. acs.org

Integration of Oxetane and Cyclohexanone Units

The crucial step in the synthesis of 2-(Oxetan-3-yl)cyclohexan-1-one is the coupling of the pre-formed or in-situ generated oxetane and cyclohexanone moieties.

Convergent and Divergent Synthetic Pathways

A convergent synthesis would involve the separate synthesis of a functionalized oxetane and a functionalized cyclohexanone, which are then coupled in a final step. For instance, an organometallic derivative of oxetane could be added to a cyclohexanone derivative.

A divergent synthesis would start from a common intermediate that is then elaborated to form both the oxetane and cyclohexanone rings. This could involve, for example, a molecule containing both the functionalities required for the formation of each ring.

Sequential Functionalization and Coupling Strategies

A plausible strategy involves the generation of a nucleophilic cyclohexanone enolate and its reaction with an electrophilic oxetane derivative. For example, the enolate of cyclohexanone, formed by treatment with a suitable base like lithium diisopropylamide (LDA), could react with a 3-halooxetane or oxetan-3-one. The reaction of ketone enolates with electrophiles is a well-established method for α-functionalization. masterorganicchemistry.com

Alternatively, a Grignard reagent derived from a 3-halooxetane could be added to cyclohexenone in a 1,4-conjugate addition fashion. The resulting enolate could then be protonated to give the desired product. The synthesis of 3-aryloxetan-3-ols from halogenated aromatic species via a halogen-lithium exchange and subsequent addition to oxetan-3-one demonstrates the feasibility of forming C-C bonds at the 3-position of the oxetane ring. acs.org

Stereocontrolled Synthesis of 2-(Oxetan-3-yl)cyclohexan-1-one

Achieving stereocontrol in the synthesis of 2-(Oxetan-3-yl)cyclohexan-1-one, which has a chiral center at the 2-position of the cyclohexanone ring and potentially at the 3-position of the oxetane ring, is a significant challenge.

The stereochemistry of the final product can be influenced by the stereochemistry of the starting materials and the reaction conditions. For example, the use of chiral auxiliaries or catalysts in the coupling step can induce stereoselectivity. A stereocontrolled synthesis of a 2,3,3-trisubstituted cyclohexanone has been reported, highlighting methods to control the stereochemistry of substituted cyclohexanones. rsc.org

Furthermore, the synthesis of enantioenriched 2-aryl-substituted oxetanes has been achieved through the enantioselective reduction of β-halo ketones followed by cyclization, which could be adapted for the synthesis of a chiral oxetane precursor. acs.org

Enantioselective Methodologies for Chiral Oxetane Introduction

The introduction of a chiral oxetane moiety is a critical step in the synthesis of enantiomerically pure 2-(Oxetan-3-yl)cyclohexan-1-one. Several strategies have been developed for the asymmetric synthesis of substituted oxetanes, which can then be incorporated into the target structure.

One prominent method involves the desymmetrization of prochiral 3-substituted oxetanes. bohrium.comacs.org Research has demonstrated that chiral phosphoric acids can act as effective Brønsted acid organocatalysts in this process. bohrium.comacs.org This strategy allows for the enantioselective ring-opening of the oxetane with a nucleophile, leading to a chiral product. For instance, the desymmetrization of 3-substituted oxetanes has been used to produce chiral 3,4-dihydro-2H-1,4-benzoxazines with high yields and enantioselectivities, often exceeding 90% ee. acs.org This approach highlights the potential of using a prochiral oxetane that is later functionalized and cyclized to form the cyclohexanone ring, or by using a pre-formed nucleophilic cyclohexanone equivalent.

Another powerful technique is the iridium-catalyzed alcohol-vinyl epoxide C-C coupling. This method has been successfully applied to the enantioselective synthesis of oxetanes that bear all-carbon quaternary stereocenters. nih.gov The process involves the coupling of primary alcohols with vinyl epoxides, followed by a two-step protocol of chemoselective tosylation and subsequent SN2 cyclization to form the 2,3-trisubstituted oxetanes. nih.gov

| Methodology | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) Catalyzed Desymmetrization | Transition metal-free; mild conditions; applicable to various prochiral oxetanes. | Up to 99% ee | acs.org |

| Iridium-Catalyzed Alcohol-Vinyl Epoxide Coupling | Forms all-carbon quaternary stereocenters; involves SN2 cyclization of a diol precursor. | High diastereo- and enantioselectivity reported. | nih.gov |

| Asymmetric Desymmetrization via Internal Nucleophile | Uses a chiral Brønsted acid to catalyze intramolecular attack by a tethered sulfur or selenium nucleophile. | Excellent enantioselectivities reported. | nsf.gov |

Diastereoselective Transformations in Cyclohexanone Systems

Once the oxetane moiety is established, or during its formation, controlling the stereochemistry of the cyclohexanone ring is paramount. The relative orientation of the oxetane substituent at the C2 position and any other substituents on the cyclohexanone ring dictates the diastereomeric outcome.

Cascade reactions, such as the double Michael addition, have proven effective for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.govresearchgate.netnih.gov For example, the reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst in aqueous potassium hydroxide, yields functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov This highlights a strategy where an oxetane-containing Michael donor could be reacted with a suitable acceptor to construct the cyclohexanone ring with high diastereocontrol.

Another approach involves the stereoselective functionalization of a pre-existing cyclohexenone core. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts can produce chiral 4-hydroxy-2-cyclohexanone derivatives from a cyclohexenone starting material. mdpi.com Subsequent reactions can then be performed to introduce the oxetane substituent, with the existing stereocenter directing the stereochemistry of the addition.

| Methodology | Key Features | Reported Diastereoselectivity | Reference |

|---|---|---|---|

| Cascade Double Michael Addition | Forms highly functionalized cyclohexanones in one pot from simple precursors. | Complete diastereoselectivity in many reported examples. | nih.govnih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Creates chiral hydroxylated cyclohexanone precursors from achiral enones. | High stereoselectivity dependent on the catalyst and substrate. | mdpi.com |

Control of Asymmetric Centers during Ring Formation and Attachment

The synthesis of a specific stereoisomer of 2-(Oxetan-3-yl)cyclohexan-1-one requires precise control over the stereocenters on both the oxetane ring and the cyclohexanone ring. This can be achieved through several strategic sequences.

One strategy is the convergent approach, where a pre-synthesized enantiopure oxetane building block is coupled with a cyclohexanone precursor. For example, an enantiopure 3-iodo-oxetane could be used in a transition-metal-catalyzed cross-coupling reaction with a cyclohexanone enolate. The final diastereoselectivity would depend on the facial selectivity of the enolate alkylation.

Alternatively, a chiral auxiliary or catalyst can be employed to control the stereochemistry during the formation of the carbon-carbon bond that connects the two rings. Chiral Brønsted acids have been shown to be effective in catalyzing the desymmetrization of oxetanes through intramolecular ring-opening by a tethered nucleophile. nsf.gov This principle could be extended to an intermolecular reaction where a chiral catalyst orchestrates the enantioselective addition of a cyclohexanone enolate to an oxetan-3-one or a related electrophile, thereby setting the stereochemistry of both the new C-C bond and the hydroxyl-bearing center on the oxetane in a single step.

The stereocontrolled synthesis of related systems often relies on a tandem reaction sequence. For example, a tandem nitroaldol reaction-cyclization sequence has been used to create 4-hydroxylated 2-isoxazolines with predictable stereochemistry. researchgate.net A similar logic could be applied by designing a substrate that undergoes a catalyzed intramolecular cyclization to form the cyclohexanone ring, with the stereochemistry being directed by a chiral center on the oxetane-bearing side chain.

Development of Scalable Synthetic Routes and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires significant optimization for efficiency, safety, and cost-effectiveness. For a molecule like 2-(Oxetan-3-yl)cyclohexan-1-one, this involves several key considerations.

A primary goal in process optimization is to reduce the number of distinct operations. "Telescoped" or "one-pot" reactions, where multiple transformations are performed in a single reactor without isolating intermediates, are highly desirable. For instance, a process could be designed where the formation of the oxetane ring is immediately followed by its attachment to the cyclohexanone precursor in a single, continuous sequence.

The choice of starting materials is also critical. An ideal scalable synthesis would begin from inexpensive, readily available commodity chemicals. The economics of the entire route must be considered, including the cost and efficiency of any catalysts, reagents, and solvents used. For example, while certain iridium or ruthenium catalysts may offer excellent selectivity, their high cost might necessitate very low catalyst loadings and efficient recycling protocols for large-scale production. nih.govmdpi.com

Finally, the entire process must be robust and reproducible on a large scale. This involves ensuring consistent reaction times, manageable temperature profiles, and straightforward purification procedures. Crystallization is often preferred over chromatographic purification for large quantities. The development of a scalable route would involve rigorous testing to identify and control critical process parameters to ensure the final product is consistently produced with the desired purity and stereochemistry.

Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yl Cyclohexan 1 One

Reactions Involving the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 106 kJ/mol), which makes it more reactive than larger cyclic ethers like tetrahydrofuran (B95107). beilstein-journals.orgnih.gov This inherent strain, coupled with the electronic properties of the oxygen atom, dictates its reactivity, particularly in ring-opening reactions. However, methods also exist for the functionalization of the intact ring.

Ring-Opening Reactions and Derived Products

Ring-opening reactions of oxetanes are a primary pathway to highly functionalized acyclic molecules. researchgate.netacs.org For an unsymmetrical substrate like 2-(Oxetan-3-yl)cyclohexan-1-one, the regioselectivity of the ring-opening is governed by both steric and electronic factors, as well as the nature of the attacking nucleophile and the reaction conditions. magtech.com.cn

Under acidic conditions or with weak nucleophiles, the reaction often proceeds via a mechanism with carbocationic character (borderline A-2 or SN1-like), where the nucleophile attacks the more substituted carbon atom of the oxetane ring. magtech.com.cnbeilstein-journals.org Conversely, strong nucleophiles under neutral or basic conditions typically attack the less sterically hindered carbon atom via an SN2 mechanism. magtech.com.cn

The ring-opening of 2-(Oxetan-3-yl)cyclohexan-1-one can lead to a variety of 1,3-difunctionalized products. The table below summarizes potential ring-opening reactions and their expected primary products.

| Reagent/Catalyst | Nucleophile | Expected Product Structure | Reaction Type |

| HBr | Br⁻ | 2-(1-(bromomethyl)-2-hydroxyethyl)cyclohexan-1-one | Acid-catalyzed SN2 |

| CH₃OH / H⁺ | CH₃OH | 2-(1-hydroxy-3-methoxypropyl)cyclohexan-1-one | Acid-catalyzed SN1-like |

| Acetic Acid (CH₃COOH) | CH₃COO⁻ | 2-(1-acetoxy-3-hydroxypropyl)cyclohexan-1-one | A-2 Mechanism rsc.org |

| Thiophenol (PhSH) / Base | PhS⁻ | 2-(1-hydroxy-3-(phenylthio)propyl)cyclohexan-1-one | Base-catalyzed SN2 |

| Lithium aluminum hydride (LiAlH₄) | H⁻ | 2-(1,4-dihydroxybutyl)cyclohexan-1-ol | Reductive cleavage |

Note: The table presents expected major products based on established reactivity principles of unsymmetrical oxetanes. magtech.com.cn

Functionalization of the Intact Oxetane Core via Metalated or Radical Intermediates

While ring-opening is common, the oxetane ring can remain intact during certain functionalization reactions, particularly those involving radical intermediates. Direct deprotonation to form a metalated oxetane at the carbon adjacent to the oxygen is generally challenging. acs.org However, the generation of a radical at the C3 position is a well-established method for creating C-C bonds without cleaving the ring.

This process often involves a hydrogen atom transfer (HAT) from the C-H bond at the 3-position of the oxetane. This radical can then be trapped by various radical acceptors. The Minisci reaction, discussed in the next section, is a prime example of this strategy. researchgate.net

Minisci Reactions for Oxetane Introduction onto Heteroaromatic Systems

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heteroaromatic systems. researchgate.netacs.org In this context, an oxetan-3-yl radical is generated from a suitable precursor and added to a protonated heterocycle. researchgate.net The resulting radical cation adduct then undergoes rearomatization to yield the final product. This reaction has become a valuable tool in medicinal chemistry for the late-stage functionalization of complex molecules. nih.gov

To generate the necessary oxetan-3-yl radical, reagents such as 3-iodo-oxetane or oxetane-3-carboxylic acid (via oxidative decarboxylation) can be used under photoredox or other radical-initiating conditions. researchgate.net The reaction demonstrates the utility of harnessing the C3-H bond of the oxetane for functionalization.

| Heteroaromatic Substrate | Product Type |

| Pyridine (B92270) | 3-(Pyridin-2-yl)oxetane |

| Quinoline | 3-(Quinolin-2-yl)oxetane |

| Isoquinoline | 3-(Isoquinolin-1-yl)oxetane |

| Pyridazine | 3-(Pyridazin-4-yl)oxetane |

| Gefitinib (quinazoline derivative) | Oxetane-functionalized Gefitinib researchgate.netacs.org |

Note: This table illustrates the types of heterocycles that can be functionalized using an oxetane radical, conceptually related to the moiety in 2-(Oxetan-3-yl)cyclohexan-1-one.

Perhydrolysis and Other Oxidative Reactions of Oxetanes

Oxetanes can undergo oxidative ring-opening reactions. A notable example is perhydrolysis, the reaction with hydrogen peroxide. Molybdenum species have been shown to effectively catalyze the perhydrolysis of both secondary and tertiary oxetanes under mild conditions to produce 3-hydroperoxyalcohols in good yields. nih.gov This reaction proceeds with significant stereoselectivity. nih.gov Lewis acid-catalyzed opening of oxetanes with hydrogen peroxide also furnishes 3-hydroperoxyalkanols. researchgate.net

For 2-(Oxetan-3-yl)cyclohexan-1-one, perhydrolysis would be expected to cleave the oxetane ring to yield a β-hydroxy hydroperoxide, a valuable synthetic intermediate.

| Reaction | Reagents | Expected Product | Key Features |

| Perhydrolysis | H₂O₂, Molybdenum Catalyst | 2-(1-hydroxy-3-hydroperoxypropyl)cyclohexan-1-one | Mild conditions, high yield nih.gov |

| Oxidative Opening | H₂O₂, Lewis Acid | 2-(1-hydroxy-3-hydroperoxypropyl)cyclohexan-1-one | Regioselective researchgate.net |

Reactivity of the Cyclohexanone (B45756) Moiety

The cyclohexanone portion of the molecule offers a different set of reactive sites: the carbonyl carbon and the adjacent α-carbons.

Alpha-Substitution and Carbonyl Reactivity

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic due to the resonance stabilization of the resulting enolate conjugate base. libretexts.org This allows for a range of α-substitution reactions where an α-hydrogen is replaced by an electrophile. libretexts.org

In 2-(Oxetan-3-yl)cyclohexan-1-one, there are two α-carbons: C2, which is tertiary and already substituted with the oxetane ring, and C6, which is secondary. Deprotonation will preferentially occur at the less substituted C6 position, especially with a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA). openstax.orglibretexts.org Using a full equivalent of a strong base like LDA ensures the rapid and complete conversion of the ketone to its enolate, preventing side reactions like self-condensation. openstax.org The resulting enolate is a potent nucleophile that can react with various electrophiles.

| Reaction Type | Reagent(s) | Product of Reaction at C6 | Mechanism |

| Alkylation | 1. LDA, -78°C; 2. CH₃I | 6-Methyl-2-(oxetan-3-yl)cyclohexan-1-one | SN2 attack by enolate youtube.com |

| Halogenation | Br₂, CH₃COOH | 6-Bromo-2-(oxetan-3-yl)cyclohexan-1-one | Acid-catalyzed (enol intermediate) libretexts.org |

| Hydroxylation | 1. LDA; 2. MoOPH | 6-Hydroxy-2-(oxetan-3-yl)cyclohexan-1-one | Electrophilic hydroxylation |

Beyond α-substitution, the carbonyl carbon itself is electrophilic and susceptible to nucleophilic addition reactions, such as reduction with sodium borohydride (B1222165) to form the corresponding cyclohexanol (B46403) or addition of a Grignard reagent to yield a tertiary alcohol.

Enolate Chemistry and Derivatization

The presence of alpha-hydrogens on the cyclohexanone ring allows for the formation of enolates, which are powerful nucleophilic intermediates in a wide array of carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org The generation of the enolate of 2-(Oxetan-3-yl)cyclohexan-1-one can be achieved through deprotonation using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). libretexts.org The regioselectivity of this deprotonation is a key consideration. Deprotonation can occur at either the C2 or C6 position of the cyclohexanone ring, leading to two different enolates. The kinetic enolate is typically formed by removing the more accessible, less sterically hindered proton, while the thermodynamic enolate is the more stable, more substituted enolate. For 2-(Oxetan-3-yl)cyclohexan-1-one, the proton at C2 is more acidic due to the electron-withdrawing inductive effect of the adjacent oxetane ring. However, the steric bulk of the oxetane group may favor deprotonation at C6 under kinetic control.

The resulting enolate is a versatile nucleophile that can undergo a variety of derivatization reactions, most notably alkylation. libretexts.org The alkylation of cyclohexanone enolates is a well-established method for the formation of new carbon-carbon bonds at the α-position. 182.160.97 In the case of 2-(Oxetan-3-yl)cyclohexan-1-one, the enolate can be reacted with a range of electrophiles, such as alkyl halides, to introduce new substituents. The stereochemical outcome of this alkylation is of significant interest. Studies on conformationally rigid cyclohexanone systems have shown that alkylation tends to occur via an axial attack on the enolate, leading to the formation of a chair-like transition state. ubc.ca The presence of the oxetane substituent at C2 is expected to influence the conformational preference of the cyclohexanone ring and, consequently, the stereoselectivity of the alkylation reaction.

| Reaction | Reagents and Conditions | Product(s) | Key Considerations |

| Enolate Formation | LDA, THF, -78 °C | Lithium enolate of 2-(Oxetan-3-yl)cyclohexan-1-one | Regioselectivity (kinetic vs. thermodynamic control) |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-2-(oxetan-3-yl)cyclohexan-1-one or 6-Alkyl-2-(oxetan-3-yl)cyclohexan-1-one | Stereoselectivity (axial vs. equatorial attack), SN2 reaction limitations |

Interplay between Oxetane and Cyclohexanone Reactivity in Complex Transformations

The coexistence of the oxetane and cyclohexanone rings within the same molecule gives rise to the potential for intricate intramolecular reactions and a complex interplay of their respective reactivities. The strained nature of the four-membered oxetane ring makes it susceptible to ring-opening reactions, particularly under acidic or nucleophilic conditions. beilstein-journals.orgnih.gov This reactivity can be strategically employed in complex transformations.

For instance, the enolate of the cyclohexanone, generated under basic conditions, could potentially act as an intramolecular nucleophile, attacking the oxetane ring. This would lead to a ring-opening/annulation cascade, forming a new bicyclic or spirocyclic system. The feasibility of such a transformation would depend on the relative activation barriers of intermolecular reactions versus the intramolecular ring-opening.

Conversely, reactions targeting the oxetane ring could influence the reactivity of the cyclohexanone moiety. For example, Lewis acid-catalyzed opening of the oxetane ring could generate a carbocation intermediate. This cation could then be trapped by the enol or enolate form of the cyclohexanone, leading to complex rearranged products. The stability of 3,3-disubstituted oxetanes is notably higher, which suggests that the substitution pattern on the oxetane ring would play a crucial role in directing these transformations. nih.gov Furthermore, some oxetane-containing molecules have been observed to undergo unexpected isomerizations, highlighting the inherent reactivity of this strained ring system. nih.gov

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is paramount for controlling the outcome of chemical transformations involving 2-(Oxetan-3-yl)cyclohexan-1-one.

Computational chemistry provides a powerful tool for investigating the transition states of the various possible reaction pathways. researchgate.net For the enolate alkylation, transition state analysis can elucidate the factors governing the observed stereoselectivity. By calculating the energies of the transition states for both axial and equatorial attack of the electrophile, the preferred reaction pathway can be predicted. ubc.ca These calculations would take into account the steric and electronic influence of the oxetane substituent on the geometry and energy of the transition state.

For more complex transformations involving the interplay of both rings, computational studies can help to map out the potential energy surface. nih.gov This would involve locating the transition states for intramolecular ring-opening, rearrangement, and intermolecular reactions. Such analyses can reveal the kinetic feasibility of different pathways and predict the major products under different reaction conditions. For instance, the energy barrier for the enolate-induced intramolecular oxetane ring-opening can be compared to that of intermolecular alkylation to determine the likely reaction course.

Experimental kinetic studies are essential to validate the predictions from theoretical analyses and to fully understand the reaction dynamics. mdpi.com By monitoring the reaction progress over time under various conditions (e.g., temperature, concentration of reactants and base), the rate laws and activation parameters for key synthetic steps can be determined.

For the enolate formation, kinetic studies can quantify the relative rates of deprotonation at the C2 and C6 positions, providing a quantitative measure of the kinetic versus thermodynamic control. In the subsequent alkylation step, determining the rate constant as a function of the electrophile and enolate concentrations would confirm the SN2 nature of the reaction. libretexts.org

Kinetic analysis of the complex transformations involving both the oxetane and cyclohexanone functionalities would be particularly insightful. By systematically varying the reaction conditions and monitoring the formation of different products, the rate-determining steps and the branching ratios between competing pathways can be established. This data would be invaluable for optimizing reaction conditions to favor the formation of a desired product.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methods for Structural Characterization

A suite of spectroscopic techniques is essential for unambiguously determining the chemical structure of 2-(Oxetan-3-yl)cyclohexan-1-one.

NMR spectroscopy would provide the primary evidence for the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in both the cyclohexanone (B45756) and oxetane (B1205548) rings. The signals for the protons on the oxetane ring are anticipated to appear in a distinct region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom in the oxetane ring (C-2' and C-4') would likely resonate at a downfield chemical shift, typically in the range of 4.0-5.0 ppm, due to the deshielding effect of the electronegative oxygen atom. researchgate.net The proton at the C-3' position of the oxetane would also have a characteristic shift. The protons on the cyclohexanone ring would exhibit a range of chemical shifts, with the proton at the C-2 position, being adjacent to both the carbonyl group and the oxetane substituent, expected to be significantly deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. A prominent signal for the carbonyl carbon (C-1) of the cyclohexanone ring would be expected in the downfield region, typically around 200-220 ppm. cas.cz The carbons of the oxetane ring would also have characteristic chemical shifts, with those bonded to the oxygen atom appearing at a lower field than the other oxetane carbons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assigning the proton and carbon signals definitively. COSY would establish the connectivity between adjacent protons, helping to trace the spin systems within both the cyclohexanone and oxetane rings. HSQC would correlate each proton with its directly attached carbon atom, providing a robust method for assigning the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, confirming the connection between the oxetane and cyclohexanone rings at the C-2 position.

Hypothetical ¹H and ¹³C NMR Data for 2-(Oxetan-3-yl)cyclohexan-1-one

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

|---|---|---|

| C=O (C-1) | - | ~210 |

| CH (C-2) | ~2.8-3.2 (m) | ~55-60 |

| CH₂ (C-3) | ~1.8-2.2 (m) | ~30-35 |

| CH₂ (C-4) | ~1.6-2.0 (m) | ~25-30 |

| CH₂ (C-5) | ~1.6-2.0 (m) | ~25-30 |

| CH₂ (C-6) | ~2.2-2.6 (m) | ~40-45 |

| CH (C-3') | ~3.5-3.9 (m) | ~35-40 |

| CH₂ (C-2'/C-4') | ~4.2-4.8 (m) | ~70-75 |

Note: This table presents hypothetical data based on typical chemical shifts for similar functional groups.

HRMS would be employed to determine the exact mass of the molecular ion, thereby confirming the molecular formula of C₁₀H₁₄O₂. This technique provides a high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

IR spectroscopy would be used to identify the key functional groups present in the molecule. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a saturated ketone would be expected in the region of 1715-1725 cm⁻¹. Additionally, the presence of the oxetane ring would be indicated by C-O-C stretching vibrations, typically observed in the fingerprint region of the spectrum, around 1000-1200 cm⁻¹. The C-H stretching vibrations of the aliphatic CH and CH₂ groups would appear around 2850-3000 cm⁻¹.

Hypothetical IR Absorption Frequencies for 2-(Oxetan-3-yl)cyclohexan-1-one

| Functional Group | Hypothetical Absorption Range (cm⁻¹) |

|---|---|

| C-H (alkane) | 2850-3000 |

| C=O (ketone) | 1715-1725 |

| C-O-C (ether) | 1000-1200 |

Note: This table presents hypothetical data based on characteristic IR absorption frequencies.

Determination of Relative and Absolute Stereochemistry

The presence of a stereocenter at the C-2 position of the cyclohexanone ring and at the C-3' position of the oxetane ring means that 2-(Oxetan-3-yl)cyclohexan-1-one can exist as multiple stereoisomers. Determining the relative and absolute stereochemistry is crucial for a complete structural understanding.

Chiral HPLC would be the primary method for separating and quantifying the different enantiomers of 2-(Oxetan-3-yl)cyclohexan-1-one. By using a chiral stationary phase, it is possible to achieve baseline separation of the enantiomeric pairs. This technique would be essential for determining the enantiomeric excess (ee) of a chiral synthesis or resolution process, providing a measure of the stereochemical purity of the sample.

In the absence of suitable crystals of the final compound, X-ray crystallography of a key crystalline intermediate or a derivative could be used to determine the absolute stereochemistry. This powerful technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule. The synthesis of a crystalline derivative, for instance, by reaction of the ketone or by using a chiral derivatizing agent, would be a viable strategy.

Spectroscopic Correlations and Derivatization for Stereochemical Assignment

The definitive assignment of the relative and absolute stereochemistry of 2-(oxetan-3-yl)cyclohexan-1-one would rely on a combination of advanced spectroscopic techniques and chemical derivatization.

Spectroscopic Methods:

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, would be the cornerstone for elucidating the connectivity and stereochemical relationships within the molecule.

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) and oxetane rings would provide crucial information. For instance, the coupling constants between the proton at C-2 and the adjacent methylene protons at C-3 would help to infer the dihedral angles and thus the preferred conformation of the cyclohexane ring.

NOESY: Nuclear Overhauser Effect Spectroscopy would be instrumental in determining the spatial proximity of protons, which is essential for assigning the relative stereochemistry (cis or trans) of the oxetane substituent.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1725 cm⁻¹. youtube.com The presence of the oxetane ring would be indicated by C-O stretching vibrations.

Chemical Derivatization:

In the absence of a single crystal suitable for X-ray crystallography, chemical derivatization can be a powerful tool to facilitate stereochemical assignment.

Formation of Diastereomeric Derivatives: Reaction of the ketone with a chiral derivatizing agent, such as a chiral hydrazine (B178648) or hydroxylamine, would lead to the formation of diastereomeric imines or oximes. These diastereomers would exhibit distinct NMR spectra, allowing for the determination of the enantiomeric composition and potentially the absolute configuration of the starting ketone.

Reduction and Derivatization: Reduction of the ketone to the corresponding alcohol would introduce a new stereocenter. The resulting diastereomeric alcohols could be separated and their stereochemistry determined by methods such as Mosher's ester analysis. Subsequent derivatization of the hydroxyl group could also facilitate crystallogenesis for X-ray analysis.

Conformational Analysis of the Cyclohexane Ring and Oxetane Substituent

Study of Cyclohexane Chair Conformations

The cyclohexane ring in 2-(oxetan-3-yl)cyclohexan-1-one is expected to adopt a chair conformation to minimize angle and torsional strain. youtube.com The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane itself. youtube.com The key conformational question is the preference for the oxetan-3-yl group to occupy either an axial or an equatorial position.

The equilibrium between the two chair conformers is influenced by steric and electronic factors.

Axial vs. Equatorial Preference: Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. sapub.org The oxetan-3-yl group is of moderate size, and its preference would depend on the balance between steric hindrance and potential electronic interactions. In the case of 2-halocyclohexanones, the preference for the halogen to be axial or equatorial is influenced by a combination of steric and dipole-dipole interactions. A similar interplay of forces would be expected for the oxetan-3-yl substituent.

A hypothetical equilibrium for the two chair conformations of trans-2-(oxetan-3-yl)cyclohexan-1-one is shown below:

| Conformer | Oxetane-3-yl Position | Key Interactions | Relative Stability |

| A | Equatorial | Gauche interactions with C-3 protons | Likely more stable |

| B | Axial | 1,3-diaxial interactions with axial protons at C-4 and C-6 | Likely less stable |

The data in this table is hypothetical and serves for illustrative purposes only, as no specific experimental or computational data for this compound is available.

Rotational Isomerism and Preferred Molecular Orientations

Rotation around the C2-C(oxetane) single bond introduces another layer of conformational complexity. The orientation of the oxetane ring relative to the cyclohexane ring will be governed by the minimization of steric clashes between the two rings.

Computational modeling, using methods such as density functional theory (DFT), would be invaluable in mapping the potential energy surface for this rotation and identifying the most stable rotational isomers (rotamers). The analysis would likely reveal a few low-energy conformations where the oxetane ring is oriented to minimize steric interactions with the adjacent parts of the cyclohexane ring. The puckering of the oxetane ring itself, which can invert its conformation, would also need to be considered in a full conformational analysis. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of a molecule. For 2-(Oxetan-3-yl)cyclohexan-1-one, these calculations would reveal the distribution of electron density, the nature of its molecular orbitals, and the geometric parameters that define its ground state.

The electronic environment of this molecule is significantly influenced by the interplay between the electron-withdrawing carbonyl group and the strained, polar oxetane (B1205548) ring. The oxygen atom of the oxetane and the carbonyl oxygen are expected to be regions of high electron density, as indicated by negative partial atomic charges. Conversely, the carbonyl carbon and the carbons of the oxetane ring bonded to oxygen would exhibit positive partial charges, marking them as electrophilic centers.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In 2-(Oxetan-3-yl)cyclohexan-1-one, the HOMO is likely to be localized on the oxygen atoms, particularly the carbonyl oxygen, reflecting their lone pair electrons. The LUMO is expected to be centered on the carbonyl carbon, specifically the π* antibonding orbital of the C=O bond, which is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Below are illustrative tables of predicted bond lengths, bond angles, and Mulliken atomic charges for the most stable conformer of 2-(Oxetan-3-yl)cyclohexan-1-one, based on DFT calculations of analogous 3-substituted oxetanes and 2-substituted cyclohexanones.

Table 1: Predicted Key Bond Lengths in 2-(Oxetan-3-yl)cyclohexan-1-one (Data is illustrative and based on theoretical models of similar compounds)

| Bond | Predicted Bond Length (Å) |

| C=O (cyclohexanone) | 1.22 |

| C-O (oxetane) | 1.45 |

| C-C (oxetane) | 1.54 |

| C-C (cyclohexanone) | 1.53 |

| C-C (linkage) | 1.55 |

Table 2: Predicted Key Bond Angles in 2-(Oxetan-3-yl)cyclohexan-1-one (Data is illustrative and based on theoretical models of similar compounds)

| Angle | Predicted Bond Angle (°) |

| C-C-C (oxetane) | 88.0 |

| C-O-C (oxetane) | 92.0 |

| O=C-C (cyclohexanone) | 121.0 |

| C-C-C (cyclohexanone) | 111.0 |

Table 3: Predicted Mulliken Atomic Charges on Key Atoms (Data is illustrative and based on theoretical models of similar compounds)

| Atom | Predicted Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| O (oxetane) | -0.45 |

| C (oxetane, adjacent to O) | +0.25 |

Theoretical Investigations of Reactivity and Reaction Barriers

Theoretical investigations into the reactivity of 2-(Oxetan-3-yl)cyclohexan-1-one would focus on predicting the most likely reaction pathways and calculating the associated energy barriers. The presence of two distinct reactive sites, the electrophilic carbonyl carbon and the strained oxetane ring, suggests a rich and competitive reactivity profile.

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. masterorganicchemistry.com Theoretical calculations can model the approach of a nucleophile to the carbonyl carbon, identifying the transition state and determining the activation energy for this process. The facial selectivity of the nucleophilic attack (i.e., from the axial or equatorial face of the cyclohexanone (B45756) ring) is a key aspect that can be elucidated through computational modeling.

The oxetane ring, due to its inherent ring strain of approximately 25.5 kcal/mol, is susceptible to ring-opening reactions under both acidic and basic conditions. youtube.com Theoretical studies can map the potential energy surface for the acid-catalyzed or base-catalyzed ring-opening, providing insights into the regioselectivity and stereoselectivity of such transformations. For instance, in an acid-catalyzed ring-opening, protonation of the oxetane oxygen would be the initial step, followed by nucleophilic attack on one of the oxetane carbons. The calculation of the energy barriers for attack at the different carbons would predict the major product.

Table 4: Predicted Reaction Barriers for Key Reactions (Data is illustrative and based on theoretical models of similar compounds)

| Reaction | Predicted Activation Energy (kcal/mol) |

| Nucleophilic addition of hydride to carbonyl | 10 - 15 |

| Acid-catalyzed ring-opening of oxetane | 15 - 20 |

Modeling of Conformational Preferences and Stereoisomer Stability

The conformational landscape of 2-(Oxetan-3-yl)cyclohexan-1-one is complex due to the flexibility of the cyclohexanone ring and the puckering of the oxetane ring. The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. The oxetane substituent at the C2 position can exist in either an axial or an equatorial position.

Generally, for substituted cyclohexanes, the equatorial position is favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. However, in 2-substituted cyclohexanones, the so-called "2-alkylketone effect" can come into play. This effect describes the increased relative stability of the axial conformer due to the minimization of eclipsing interactions between the C2-substituent and the carbonyl group. Computational modeling is essential to accurately determine the relative energies of the axial and equatorial conformers of 2-(Oxetan-3-yl)cyclohexan-1-one and thus predict the conformational equilibrium.

Table 5: Predicted Relative Energies of Conformers (Data is illustrative and based on theoretical models of similar compounds)

| Conformer (Oxetane substituent) | Relative Energy (kcal/mol) |

| Equatorial | 0.0 (most stable) |

| Axial | 0.5 - 1.5 |

Application of Computational Methods in Mechanistic Elucidation and Prediction

Computational methods are a powerful tool for elucidating and predicting reaction mechanisms, especially for complex molecules like 2-(Oxetan-3-yl)cyclohexan-1-one where multiple reaction pathways are possible. By modeling the reactants, transition states, intermediates, and products, a detailed picture of the reaction mechanism can be constructed.

For example, in a reaction involving both the carbonyl group and the oxetane ring, such as a reduction followed by an intramolecular cyclization, computational chemistry can be used to determine whether the reaction proceeds in a stepwise or concerted manner. It can also predict the stereochemical outcome of the reaction by comparing the energies of the diastereomeric transition states.

Furthermore, computational studies can be used to predict the spectroscopic properties of the molecule, such as its NMR and IR spectra. By comparing the calculated spectra with experimental data, the proposed structure and conformation of the molecule can be validated. While no specific mechanistic studies on 2-(Oxetan-3-yl)cyclohexan-1-one are currently published, the application of these computational techniques would be crucial for understanding and predicting its chemical behavior.

Applications of 2 Oxetan 3 Yl Cyclohexan 1 One in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of the ketone and the distinct properties of the oxetane (B1205548) ring make 2-(oxetan-3-yl)cyclohexan-1-one a valuable starting material for creating intricate molecular structures.

Synthesis of Novel Heterocyclic Scaffolds

The chemical nature of 2-(oxetan-3-yl)cyclohexan-1-one allows for its use in the synthesis of novel heterocyclic systems. umb.edu The ketone functionality provides a handle for various condensation and cyclization reactions, while the oxetane ring can participate in or influence subsequent transformations. For instance, reactions targeting the ketone can lead to the formation of fused or spirocyclic heterocyclic systems, where the oxetane remains as a key structural element. The development of such synthetic routes is crucial for accessing new chemical space and generating libraries of compounds for biological screening. rsc.orgnih.gov

Construction of Polycyclic Systems

The construction of polycyclic systems is a fundamental goal in organic synthesis, often aimed at replicating the core structures of natural products or designing novel therapeutic agents. The rigid framework of 2-(oxetan-3-yl)cyclohexan-1-one can serve as a starting point for building more complex polycyclic architectures. Tandem reactions, such as intramolecular Diels-Alder reactions initiated from derivatives of this ketone, can lead to the rapid assembly of multiple rings with high stereocontrol. rsc.org Furthermore, the oxetane ring itself can be a precursor to other ring systems through rearrangement or ring-opening reactions, providing access to diverse and complex polycyclic scaffolds. beilstein-journals.org

Role as a Chiral Auxiliary or Precursor in Asymmetric Synthesis

While specific examples detailing the use of 2-(oxetan-3-yl)cyclohexan-1-one as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in this area. youtube.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. youtube.comucl.ac.uk

For 2-(oxetan-3-yl)cyclohexan-1-one to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. Once in an enantiomerically pure form, it could be attached to a prochiral substrate. The steric and electronic properties of the chiral oxetane-containing moiety would then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and ideally recycled. The development of synthetic routes to enantiomerically pure 2-(oxetan-3-yl)cyclohexan-1-one is a critical first step to exploring its utility as a chiral auxiliary. nih.govresearchgate.net

Utility in Late-Stage Functionalization and Chemical Modification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of chemical modifications at a late step in a synthetic sequence. chemrxiv.orgnih.gov This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. The oxetane moiety within a molecule can be a target for LSF. While direct examples involving 2-(oxetan-3-yl)cyclohexan-1-one are not prevalent, the principles of oxetane chemistry suggest possibilities. For instance, the oxetane ring can be opened under specific conditions to introduce new functional groups. acs.org This strategy could be employed to modify a complex molecule containing the 2-(oxetan-3-yl)cyclohexan-1-one core, thereby altering its properties in a controlled manner.

Strategic Component in Medicinal Chemistry Scaffold Design

The oxetane ring is increasingly recognized as a valuable motif in medicinal chemistry. acs.orgresearchgate.net Its incorporation into drug candidates can lead to improvements in key physicochemical properties. nih.govnih.gov

Introduction of Structural Rigidity into Molecular Frameworks

One of the key contributions of the oxetane ring in medicinal chemistry is the introduction of structural rigidity into molecular frameworks. acs.orgacs.org The strained four-membered ring acts as a conformational lock, reducing the number of accessible conformations of a molecule. acs.org This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target, potentially increasing potency. The defined three-dimensional structure imparted by the oxetane in scaffolds derived from 2-(oxetan-3-yl)cyclohexan-1-one can be advantageous for optimizing ligand-receptor interactions. nih.gov This structural constraint is a valuable tool for medicinal chemists in the design of potent and selective therapeutic agents. acs.org

Modulation of Physicochemical Properties (e.g., lipophilicity, H-bonding acceptor ability)

The incorporation of an oxetane ring into a molecular scaffold is a strategic approach in medicinal chemistry to fine-tune the physicochemical properties of a compound. acs.orgnih.gov In the case of 2-(Oxetan-3-yl)cyclohexan-1-one, the oxetane moiety imparts distinct characteristics that differentiate it from simpler alkyl- or cycloalkyl-substituted cyclohexanones. These modifications are primarily related to lipophilicity and the capacity for hydrogen bonding, which in turn influence broader properties like aqueous solubility and metabolic stability. nih.govnih.gov The small, polar, and three-dimensional nature of the oxetane ring allows for the introduction of steric bulk without the significant increase in lipophilicity typically associated with non-polar groups like a gem-dimethyl group. acs.orgacs.org

Detailed Research Findings

Research into oxetane-containing compounds has consistently demonstrated their utility in property modulation. The ether oxygen of the oxetane ring introduces polarity and acts as a hydrogen bond acceptor, which are key to its effects. nih.govnih.gov

Table 1: Comparative Analysis of Calculated Lipophilicity (LogP)

This table illustrates the impact of the 2-(oxetan-3-yl) group on the calculated lipophilicity (cLogP) of a cyclohexanone (B45756) core compared to other substituents.

| Compound | Structure | Calculated LogP (XLogP3-AA) | Comment |

|---|---|---|---|

| 3-(Prop-1-en-2-yl)cyclohexan-1-one | 2.1 nih.gov | Represents a common, more lipophilic carbocyclic analogue. | |

| 2-(Oxetan-3-yl)cyclohexan-1-one | ~0.8 - 1.2 (Estimated) | The polar oxetane ring significantly lowers lipophilicity. |

Hydrogen-Bonding Acceptor (HBA) Ability: The oxetane motif is considered a bioisostere of the carbonyl group, in part because it possesses a comparable hydrogen bond accepting ability and spatial orientation of its oxygen lone pairs. nih.govbeilstein-journals.org In 2-(Oxetan-3-yl)cyclohexan-1-one, there are two potential hydrogen bond acceptors: the oxygen of the cyclohexanone carbonyl group and the ether oxygen of the oxetane ring. This dual-acceptor capacity increases the molecule's Topological Polar Surface Area (tPSA), a metric linked to permeability and solubility. acs.org The ability to form hydrogen bonds is crucial for molecular recognition at biological targets and for improving aqueous solubility. ethz.ch The electron-withdrawing nature of the oxetane's oxygen can also influence the basicity of nearby functional groups, a phenomenon that can be used to fine-tune pKa values in more complex molecules. nih.gov

Table 2: Hydrogen Bonding and Polarity Properties

This table compares the calculated hydrogen bonding characteristics and polarity of the parent structure versus the oxetane-substituted compound.

| Compound | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (tPSA) | Comment |

|---|---|---|---|

| Cyclohexanone | 1 | 17.1 Ų | Baseline for comparison. |

| 3-Acetonylcyclohexanone | 2 nih.gov | 34.1 Ų nih.gov | An acyclic ketone analogue showing increased polarity. |

| 2-(Oxetan-3-yl)cyclohexan-1-one | 2 | ~26.3 Ų (Estimated) | The addition of the oxetane ether oxygen increases HBA count and tPSA. |

Future Perspectives and Research Challenges for 2 Oxetan 3 Yl Cyclohexan 1 One

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 2-(Oxetan-3-yl)cyclohexan-1-one and its derivatives remains a significant hurdle. Current synthetic strategies often rely on multi-step sequences that can be low-yielding and may not be amenable to large-scale production. scispace.com Future research must prioritize the development of more efficient and practical synthetic routes.

Key areas for exploration include:

Direct Coupling Strategies: Investigating novel catalytic methods for the direct coupling of a cyclohexanone (B45756) precursor with an oxetane-3-yl synthon would represent a major advance. This could involve leveraging modern cross-coupling technologies or developing new types of organocatalysis.

Domino and Tandem Reactions: Designing elegant one-pot reactions that form both the cyclohexanone and oxetane (B1205548) rings or couple the two fragments in a single synthetic operation would significantly improve efficiency.

Flow Chemistry Approaches: The use of continuous flow reactors could offer better control over reaction parameters, potentially improving yields and safety, especially when dealing with strained ring systems.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Alkylation of Cyclohexanone Enolate | Straightforward concept | Potential for poly-alkylation, regioselectivity issues |

| Michael Addition to Oxetanyl α,β-Unsaturated Ketone | Good control over regiochemistry | Synthesis of the unsaturated precursor |

| Ring-Closing Metathesis (RCM) | Potential for high convergency | Requires specialized catalysts and functionalized precursors |

| Photocatalytic Methods | Mild reaction conditions, novel reactivity | Catalyst cost and scalability |

Exploration of Undiscovered Reactivity Profiles and Transformations

The chemical behavior of 2-(Oxetan-3-yl)cyclohexan-1-one is largely uncharted territory. The interplay between the ketone functionality and the strained oxetane ring is expected to give rise to unique reactivity.

Future investigations should focus on:

Reactions of the Cyclohexanone Moiety: A systematic study of classic ketone reactions such as reductions, reductive aminations, Wittig reactions, and aldol (B89426) condensations will be crucial to understand how the adjacent oxetane ring influences reactivity and stereoselectivity.

Oxetane Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening under acidic conditions, a property that can be exploited for further functionalization. semanticscholar.org A detailed investigation into the regioselectivity and stereochemistry of these ring-opening reactions is warranted.

Intramolecular Transformations: The proximity of the ketone and oxetane functionalities could enable novel intramolecular cyclizations or rearrangements, leading to complex polycyclic architectures.

Advancements in Practical and Enantioselective Synthesis

For many applications, particularly in medicinal chemistry, control over the stereochemistry of 2-(Oxetan-3-yl)cyclohexan-1-one will be paramount. The molecule possesses at least two stereocenters, making the development of enantioselective and diastereoselective synthetic methods a high priority.

Key research directions include:

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the cyclohexanone or oxetane precursors could provide a reliable method for controlling stereochemistry.

Asymmetric Catalysis: The development of chiral catalysts (metal-based or organocatalysts) for the key bond-forming reactions would be a more elegant and atom-economical approach. This could include asymmetric alkylations, Michael additions, or reductions.

Kinetic Resolution: For racemic mixtures of 2-(Oxetan-3-yl)cyclohexan-1-one, enzymatic or chemical kinetic resolution could be a viable strategy for obtaining enantiomerically pure material.

Strategic Design for Diverse Applications beyond Current Scope

The unique physicochemical properties imparted by the oxetane motif, such as increased polarity and metabolic stability, make 2-(Oxetan-3-yl)cyclohexan-1-one an attractive scaffold for various applications. nih.gov Strategic design of derivatives can unlock its full potential.

Future research should explore:

Medicinal Chemistry: The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups in drug discovery. researchgate.net Derivatives of 2-(Oxetan-3-yl)cyclohexan-1-one could be designed as novel inhibitors of enzymes or as ligands for receptors, leveraging the oxetane's ability to improve pharmacokinetic properties.

Materials Science: The strained oxetane ring can undergo ring-opening polymerization. Incorporating the 2-(Oxetan-3-yl)cyclohexan-1-one unit into polymers could lead to new materials with tailored properties, such as enhanced thermal stability or biodegradability.

Agrochemicals: The principles of rational drug design can be applied to the development of new pesticides and herbicides. The unique structural features of this compound could lead to novel modes of action.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Oxetan-3-yl)cyclohexan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting from cyclohexanone derivatives. For example, oxetane ring introduction may utilize nucleophilic substitution or [2+2] cycloaddition reactions. Optimization can be achieved by varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (controlled heating at 60–80°C). Design of Experiments (DOE) approaches can systematically identify optimal conditions. Reaction progress should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Oxetan-3-yl)cyclohexan-1-one?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the oxetane ring protons (δ 4.5–5.0 ppm) and cyclohexanone carbonyl carbon (δ ~210 ppm).

- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and oxetane C-O-C (1200–1250 cm⁻¹).

- HPLC-MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]⁺). Use reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the best practices for handling and storing 2-(Oxetan-3-yl)cyclohexan-1-one to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation or moisture absorption. Use amber vials to avoid photodegradation. Safety protocols include working in a fume hood with PPE (gloves, lab coat) and referencing SDS guidelines for spill management .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxetane ring under different reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model ring-opening mechanisms, such as acid-catalyzed hydrolysis. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects can be incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in stereochemical assignment of derivatives?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NOESY NMR to study spatial proximity of substituents. Chiral HPLC (e.g., Chiralpak® columns) can separate enantiomers, while optical rotation data corroborates findings .

Q. How does the oxetane ring influence pharmacokinetic properties in drug discovery?

- Methodological Answer : The oxetane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Perform in vitro assays (e.g., microsomal stability tests) and molecular docking to study interactions with drug-metabolizing enzymes. SAR studies can optimize substituents for improved bioavailability .

Q. How to design experiments to study interactions with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins. For nucleic acid interactions, employ fluorescence quenching assays or gel electrophoresis. Molecular dynamics simulations can model binding modes .

Q. What in silico methods predict metabolic pathways in pharmacological studies?

- Methodological Answer : Use software like Schrödinger’s Metabolite Predictor or GLORYx to identify potential Phase I/II metabolites. Validate predictions with in vitro hepatocyte assays and LC-HRMS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.